![molecular formula C19H24N2O4S2 B2929485 N-(3-methyl-4-(N-((4-(thiophen-2-yl)tetrahydro-2H-pyran-4-yl)methyl)sulfamoyl)phenyl)acetamide CAS No. 1203194-48-2](/img/structure/B2929485.png)
N-(3-methyl-4-(N-((4-(thiophen-2-yl)tetrahydro-2H-pyran-4-yl)methyl)sulfamoyl)phenyl)acetamide
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Description
N-(3-methyl-4-(N-((4-(thiophen-2-yl)tetrahydro-2H-pyran-4-yl)methyl)sulfamoyl)phenyl)acetamide is a useful research compound. Its molecular formula is C19H24N2O4S2 and its molecular weight is 408.53. The purity is usually 95%.
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Scientific Research Applications
Antimicrobial Applications
- Synthesis for Antimicrobial Use : Compounds incorporating sulfamoyl moiety, similar to the specified compound, have been synthesized for use as antimicrobial agents. These synthesized compounds showed promising results in in vitro antibacterial and antifungal activities (Darwish, Abdel Fattah, Attaby, & Al-Shayea, 2014).
Coordination Complexes and Antioxidant Activity
- Construction of Coordination Complexes : Novel coordination complexes have been constructed from derivatives similar to the specified compound. These complexes showed significant antioxidant activity in vitro, pointing towards potential health-related applications (Chkirate et al., 2019).
Antitumor Activity
- Evaluation as Antitumor Agents : Certain derivatives of the specified compound have been evaluated for their antitumor activity. One such study found a compound to be more effective than the reference drug doxorubicin, indicating potential in cancer treatment (Alqasoumi et al., 2009).
Pharmacological Evaluation for Various Biological Activities
- Evaluation of Toxicity and Biological Activities : Heterocyclic derivatives similar to the specified compound have been evaluated for toxicity assessment, tumor inhibition, antioxidant, analgesic, and anti-inflammatory actions. This research highlights the compound's diverse pharmacological potential (Faheem, 2018).
Anti-Inflammatory Activity
- Synthesis for Anti-Inflammatory Use : Derivatives of the compound have been synthesized and assessed for anti-inflammatory activity. Some derivatives showed significant activity in this area (Sunder & Maleraju, 2013).
Use in Flavoring and Food Safety
- Flavoring Substance Evaluation : The compound has been evaluated for use as a flavoring substance in food, with a focus on safety and potential health implications (Younes et al., 2018).
Synthesis in Pharmaceutical Compounds
- Synthesis of Pharmaceutical Intermediates : The compound has been involved in the synthesis of pharmaceutical intermediates, indicating its utility in drug development processes (Magadum & Yadav, 2018).
properties
IUPAC Name |
N-[3-methyl-4-[(4-thiophen-2-yloxan-4-yl)methylsulfamoyl]phenyl]acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H24N2O4S2/c1-14-12-16(21-15(2)22)5-6-17(14)27(23,24)20-13-19(7-9-25-10-8-19)18-4-3-11-26-18/h3-6,11-12,20H,7-10,13H2,1-2H3,(H,21,22) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SOROIGUXFUJNPB-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1)NC(=O)C)S(=O)(=O)NCC2(CCOCC2)C3=CC=CS3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H24N2O4S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
408.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.